
Cajucarinolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4aR,5’R,7R,8R,8aS)-5’-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3’-oxolane]-2,2’-dione is a complex organic molecule with a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,5’R,7R,8R,8aS)-5’-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3’-oxolane]-2,2’-dione typically involves multiple steps, starting from simpler organic precursors. The key steps include:
Formation of the spiro structure: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Hydroxyl and oxo groups are introduced through selective oxidation and reduction reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (4aR,5’R,7R,8R,8aS)-5’-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3’-oxolane]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the oxo group results in a secondary alcohol.
Applications De Recherche Scientifique
The compound (4aR,5’R,7R,8R,8aS)-5’-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3’-oxolane]-2,2’-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific mechanical and optical properties.
Biological Studies: It is used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Mécanisme D'action
The mechanism of action of (4aR,5’R,7R,8R,8aS)-5’-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3’-oxolane]-2,2’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4aR,7R,8R,8aS)-8-Hydroxy-2,2,7-trimethyltetrahydropyrano[3,2-d][1,3]dioxin-6(7H)-one
- (4aR,8R,8aS)-8-[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylpropyl]-6-methyl-3,4,4a,7,8,8a-hexahydro-2(1H)-naphthalenone
Uniqueness
The uniqueness of (4aR,5’R,7R,8R,8aS)-5’-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3’-oxolane]-2,2’-dione lies in its specific spiro structure and the presence of both hydroxyl and oxo functional groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C19H22O6 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C19H22O6/c1-9-5-11(20)6-14-12(9)4-3-10(2)19(14)8-15(24-18(19)23)13-7-16(21)25-17(13)22/h5,7,10,12,14-16,21H,3-4,6,8H2,1-2H3/t10-,12+,14+,15-,16?,19-/m1/s1 |
Clé InChI |
KDHLKFOOPWLPCD-IGULFBTESA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H]2[C@@H]([C@@]13C[C@@H](OC3=O)C4=CC(OC4=O)O)CC(=O)C=C2C |
SMILES canonique |
CC1CCC2C(C13CC(OC3=O)C4=CC(OC4=O)O)CC(=O)C=C2C |
Synonymes |
cajucarinolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(2-Amino-2-oxoethyl)imino]diacetate(1-)](/img/structure/B1255827.png)
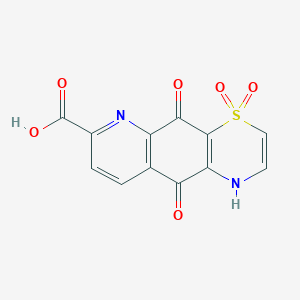
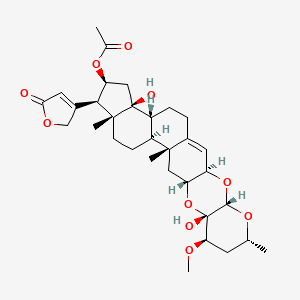
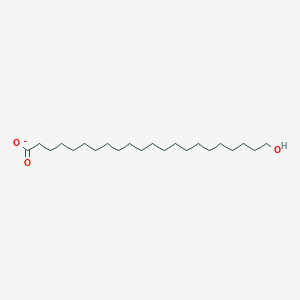


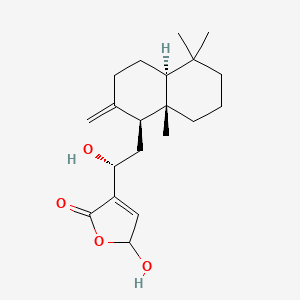
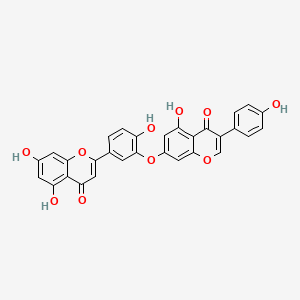

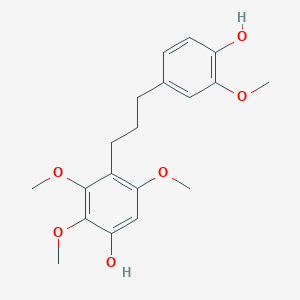
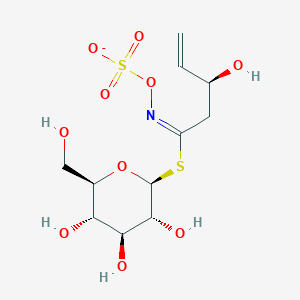
![8-[(2S,3R)-3-(8-Hydroxyoctyl)oxiran-2-yl]octanoic acid](/img/structure/B1255846.png)


